molecular formula C13H17NO2 B11981843 n-Cyclohexyl-2-hydroxybenzamide CAS No. 63762-70-9

n-Cyclohexyl-2-hydroxybenzamide

Cat. No.: B11981843
CAS No.: 63762-70-9
M. Wt: 219.28 g/mol
InChI Key: HYLCRKVCRPLFRE-UHFFFAOYSA-N
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Description

n-Cyclohexyl-2-hydroxybenzamide is an organic compound with the molecular formula C13H17NO2. It is characterized by a cyclohexyl group attached to a 2-hydroxybenzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclohexyl-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-hydroxybenzoic acid and cyclohexylamine.

    Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, with the addition of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

n-Cyclohexyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

n-Cyclohexyl-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Cyclohexyl-2-hydroxybenzamide is unique due to the presence of both the cyclohexyl group and the 2-hydroxybenzamide structure. This combination imparts specific chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

63762-70-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

N-cyclohexyl-2-hydroxybenzamide

InChI

InChI=1S/C13H17NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h4-5,8-10,15H,1-3,6-7H2,(H,14,16)

InChI Key

HYLCRKVCRPLFRE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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